BenchChemオンラインストアへようこそ!

4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

Medicinal Chemistry Chemical Biology Pharmacophore Design

4,6-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine (CAS 1177275-05-6) is a synthetic heterocyclic building block that integrates a 4,6-difluorinated benzothiazole core with an imidazole moiety via a propyl linker. This compound belongs to the class of 2-aminobenzothiazole derivatives, which are established pharmacophores in medicinal chemistry.

Molecular Formula C13H12F2N4S
Molecular Weight 294.33 g/mol
CAS No. 1177275-05-6
Cat. No. B1420040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
CAS1177275-05-6
Molecular FormulaC13H12F2N4S
Molecular Weight294.33 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CCCNC2=NC3=C(C=C(C=C3S2)F)F
InChIInChI=1S/C13H12F2N4S/c14-9-6-10(15)12-11(7-9)20-13(18-12)17-2-1-4-19-5-3-16-8-19/h3,5-8H,1-2,4H2,(H,17,18)
InChIKeyVQFZIGAXXVNPJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4,6-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine (CAS 1177275-05-6): A Fluorinated Benzothiazole-Imidazole Hybrid Building Block


4,6-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine (CAS 1177275-05-6) is a synthetic heterocyclic building block that integrates a 4,6-difluorinated benzothiazole core with an imidazole moiety via a propyl linker [1]. This compound belongs to the class of 2-aminobenzothiazole derivatives, which are established pharmacophores in medicinal chemistry . Its structure offers multiple vectors for target engagement, including metal coordination via the imidazole ring and enhanced binding affinity and metabolic stability conferred by the fluorine atoms .

Why 4,6-Difluoro Substitution Cannot Be Simply Replaced by Mono-Fluoro or Non-Fluorinated Analogs


While several N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine analogs exist, they are not interchangeable due to the critical role of the fluorine substitution pattern on the benzothiazole ring. The specific placement of fluorine atoms at the 4- and 6-positions is a structural motif that directly influences the molecule's physicochemical and biological profile, differentiating it from analogs with mono-fluorination, alternative substitution patterns, or no fluorination [1]. It is well-established in this chemical class that fluorine substituents can block sites of oxidative metabolism, modulate electron density on the aromatic ring, and enhance binding affinity to biological targets [2]. The pharmacological equivalence of a 4,6-difluoro analog and a 4-fluoro or unsubstituted analog cannot be assumed, making precise selection critical for projects requiring this specific substitution.

Quantitative Differentiation of 4,6-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine (1177275-05-6) from Its Closest 4-Fluoro Analog (1177312-51-4)


Increased Molecular Weight and Structural Complexity Compared to the 4-Fluoro Analog

The target 4,6-difluoro compound has a greater molecular weight (MW) than its closest commercially available analog, 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine [1]. The addition of a second fluorine atom increases the exact mass, which can be a critical factor in fragment-based drug design and for developing structure-activity relationships (SAR). This property directly impacts analytical detection by mass spectrometry, allowing for clear differentiation in complex reaction mixtures [1].

Medicinal Chemistry Chemical Biology Pharmacophore Design

Significantly Higher Lipophilicity (XLogP3) than the 4-Fluoro Analog

Lipophilicity, a key determinant of membrane permeability and non-specific binding, is significantly increased in the 4,6-difluoro compound. Its computed XLogP3 value is higher than that of its 4-fluoro analog [1]. This difference in lipophilicity can lead to divergent pharmacokinetic profiles, including different rates of passive cellular uptake and distribution volume [2]. For screening libraries, this property difference is a primary driver for selecting the 4,6-difluoro compound to explore a distinct region of chemical space.

Drug Design ADME Properties Permeability

Increased Hydrogen Bond Acceptor Count Versus the 4-Fluoro Analog

The compound presents six hydrogen bond acceptor (HBA) sites, one more than the mono-fluorinated analog [1]. The 6-position fluorine atom acts as an additional HBA, creating a distinct hydrogen-bonding network potential. This fundamental topological difference can critically alter the binding mode and affinity for biological targets, as this fluorine can form orthogonal polar interactions not possible with the mono-fluoro variant [2].

Molecular Recognition Binding Affinity Target Engagement

Enhanced Potential for Metabolic Stability Through Aromatic Ring Blockade

In a class-level study on metabolically stabilized benzothiazoles for amyloid-beta plaque imaging, it was demonstrated that substituent pattern on the benzothiazole ring profoundly influences metabolic stability [1]. Specifically, standard metabolic hotspots on the benzothiazole core are the 4- and 6-positions. While no direct comparison between the two specific compounds exists, this class-level evidence strongly infers that the 4,6-difluoro compound has a higher potential for metabolic stability than its non-fluorinated or mono-fluorinated counterparts, as both primary oxidation sites are blocked by fluorine atoms.

Metabolism Pharmacokinetics In Vivo Imaging

Positioning as a Chemically Distinct Building Block for Focused Library Synthesis

The 4,6-difluoro substitution pattern represents a specific synthetic vector, enabling further directed chemical diversification. A secondary amine at the 2-position allows for N-derivatization (e.g., acylation, alkylation), while the 4,6-fluorinated aromatic ring is a distinct fragment for engaging different biochemical targets compared to other commercially available N-[3-(1H-imidazol-1-yl)propyl] analogs, which may carry substituents like a 6-methyl, 6-ethyl, or a single 4-fluoro group . This ensures that synthetic libraries created from this scaffold will explore unique and non-overlapping regions of chemical space compared to libraries built from other more common starting materials.

Combinatorial Chemistry Parallel Synthesis Library Design

Recommended Application Scenarios for 4,6-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine Based on Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Against Metalloenzymes

This compound is a rational starting fragment for FBDD programs targeting metalloenzymes (e.g., kinases, carbonic anhydrases, CYP enzymes). The imidazole ring can directly coordinate with a catalytic metal ion, while the 4,6-difluoro substitution enhances binding and potentially blocks metabolic soft spots, as inferred from class-level evidence on metabolically stabilized benzothiazoles [1]. Its distinct HBA count and lipophilicity compared to mono-fluoro analogs justify its specific inclusion in fragment libraries to explore unique binding modes [2].

Design of Metabolically-Stable Chemical Probes for In Vivo Imaging

For developing positron emission tomography (PET) or fluorescence imaging probes, the 4,6-difluoro-2-aminobenzothiazole core is a privileged scaffold. SAR studies confirm that fluorine substitution on the benzothiazole ring modulates metabolic stability, a crucial factor for achieving sufficient in vivo half-life for imaging [1]. This compound provides a synthetically accessible core with both 4- and 6-positions blocked, offering a higher probability of stability compared to non-blocked or mono-blocked alternatives, a critical factor for in vivo proof-of-concept studies [1].

Synthesis of Focused Kinase Inhibitor Libraries

Given that 2-aminobenzothiazoles frequently act as kinase inhibitor scaffolds, this compound is an ideal synthon for creating a focused library of ATP-competitive inhibitors. The secondary amine at the 2-position is a well-known hinge-binding motif, while the imidazole can occupy the ribose pocket [1]. The unique 4,6-difluoro pattern offers a specific electronic character and exit vector geometry not present in 4- or 6-substituted mono-fluoro or alkyl derivatives, enabling exploration of unclaimed chemical space critical for generating novel intellectual property [2].

Medicinal Chemistry SAR Exploration of ADME Properties

The compound serves as a strict matched molecular pair (MMP) probe to study the effect of 4,6-difluoro versus 4-fluoro substitution on key ADME parameters like permeability and metabolic stability. The documented difference in XLogP3 (+0.1) and HBA count (+1) [1] can be experimentally correlated with changes in cell permeability (PAMPA) and intrinsic microsomal clearance. This data-validated selection enables medicinal chemists to make informed decisions when optimizing lead compounds, directly impacting the candidate selection process.

Quote Request

Request a Quote for 4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.